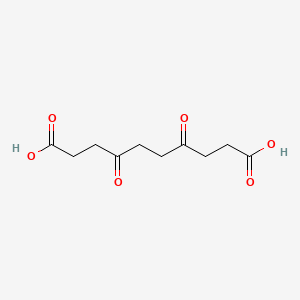

4,7-Dioxosebacic acid

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H14O6 |

|---|---|

Peso molecular |

230.21 g/mol |

Nombre IUPAC |

4,7-dioxodecanedioic acid |

InChI |

InChI=1S/C10H14O6/c11-7(3-5-9(13)14)1-2-8(12)4-6-10(15)16/h1-6H2,(H,13,14)(H,15,16) |

Clave InChI |

DUAWJQCMZICMIK-UHFFFAOYSA-N |

SMILES canónico |

C(CC(=O)CCC(=O)O)C(=O)CCC(=O)O |

Sinónimos |

4,7-dioxosebacic acid |

Origen del producto |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization

Contemporary Approaches to the Laboratory Synthesis of 4,7-Dioxosebacic Acid

Elucidation of Reaction Pathways and Conditions for Optimized Yield and Purity

While specific reaction pathways for this compound are not published, one can infer potential synthetic routes from the preparation of other 1,4-dicarbonyl compounds and dicarboxylic acids. A plausible retrosynthetic analysis would involve the disconnection of the carbon chain, potentially through strategies involving the coupling of smaller, functionalized precursors.

For instance, a convergent synthesis could involve the coupling of two succinic acid derivatives or related C4 synthons. Another approach might utilize the oxidation of a corresponding diol or the ozonolysis of a cyclic alkene precursor, followed by further functional group manipulations to introduce the ketone moieties.

The optimization of yield and purity for such hypothetical syntheses would necessitate a systematic investigation of various factors, as outlined in the table below.

Table 1: Hypothetical Parameters for Optimization of this compound Synthesis

| Parameter | Factors to Consider | Potential Outcomes |

| Starting Materials | Purity, reactivity, and commercial availability of precursors. | Higher purity of starting materials can lead to cleaner reactions and higher yields of the final product. |

| Solvent System | Polarity, boiling point, and solubility of reactants and products. | The choice of solvent can significantly influence reaction rates and selectivity. |

| Reaction Temperature | Activation energy of the desired reaction versus side reactions. | Precise temperature control is crucial for minimizing by-product formation. |

| Catalyst | Type of catalyst (acid, base, metal-based) and catalyst loading. | An appropriate catalyst can accelerate the reaction and improve selectivity. |

| Reaction Time | Monitoring reaction progress to determine the optimal endpoint. | Insufficient time may lead to low conversion, while excessive time can promote decomposition. |

| Purification Method | Crystallization, chromatography, or distillation. | The purification technique will depend on the physical properties of this compound and its impurities. |

Without experimental data, these parameters remain theoretical. The development of a robust synthesis would require significant empirical investigation.

Stereoselective and Regioselective Synthesis Strategies

The symmetrical nature of this compound means that stereoselectivity is not a factor in its synthesis unless chiral centers are introduced through derivatization.

Regioselectivity, however, would be a critical consideration in a stepwise synthesis. For example, if building the carbon backbone sequentially, ensuring the correct placement of the ketone functionalities at the C4 and C7 positions would be paramount. This could be achieved through the use of protecting groups or by employing reactions with inherent regiocontrol. General strategies for the regioselective synthesis of dicarboxylic acids often involve the use of specific directing groups or the controlled functionalization of a pre-existing carbon chain.

Design and Synthesis of Chemically Modified Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound would be a logical extension of any established synthetic route. Such modifications are crucial for exploring the chemical space around the parent molecule.

Systematic Modification of Functional Groups for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and materials science for understanding how chemical structure influences biological activity or material properties. For this compound, systematic modifications could be explored at its key functional groups.

Table 2: Potential Modifications of this compound for SAR Studies

| Functional Group | Potential Modification | Rationale |

| Carboxylic Acids | Esterification, amidation, reduction to alcohols. | To investigate the role of acidity and hydrogen bonding capabilities. |

| Ketones | Reduction to alcohols, conversion to oximes or hydrazones. | To probe the importance of the carbonyl group's electrophilicity and geometry. |

| Alkyl Chain | Introduction of unsaturation, branching, or heteroatoms. | To assess the impact of chain flexibility, length, and polarity. |

Each of these modifications would yield a new analogue, and the collective data from their evaluation would constitute an SAR study.

Development of Labeled Derivatives for Mechanistic Investigations

To study the mechanism of action or the metabolic fate of this compound in a biological system, isotopically labeled derivatives would be invaluable. The synthesis of such labeled compounds would involve incorporating stable isotopes like carbon-13 (¹³C) or deuterium (B1214612) (²H) at specific positions within the molecule.

For example, a ¹³C-labeled derivative could be prepared by using a ¹³C-labeled starting material in the synthesis. The position of the label would be chosen based on the specific mechanistic question being addressed. These labeled compounds could then be traced and detected using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

Mechanistic Elucidation of Chemical and Biochemical Reactivity

Detailed Reaction Mechanisms of 4,7-Dioxosebacic Acid in Organic Transformations

This compound, also known as 4,7-dioxodecanedioic acid, possesses a unique molecular architecture containing two ketone and two carboxylic acid functional groups. This bifunctionality dictates its reactivity in organic transformations, allowing for a diverse range of chemical behaviors.

Ketone Reactivity in Complex Systems

The two ketone groups at the C4 and C7 positions are central to the reactivity of this compound. Like simpler ketones, these carbonyl groups are electrophilic and susceptible to nucleophilic attack. The presence of two carbonyl groups separated by a two-carbon bridge allows for specific intramolecular interactions and makes the α-hydrogens (at C3, C5, C6, and C8) acidic. fiveable.me

The key aspects of its ketone reactivity include:

Nucleophilic Addition: The carbonyl carbons can be attacked by various nucleophiles.

Enolate Formation: The acidity of the α-hydrogens is increased due to the electron-withdrawing effect of the two carbonyl groups. fiveable.me This facilitates deprotonation by a base to form enolate ions, which are potent nucleophiles themselves. These enolates are stabilized by resonance. fiveable.me

Condensation Reactions: The generated enolates can participate in condensation reactions, such as the Aldol or Claisen-type reactions. fiveable.me Given the structure of this compound, intramolecular reactions are particularly relevant (see section 3.1.3).

The reactivity of these ketone groups makes this compound a versatile building block in the synthesis of more complex organic molecules, including heterocyclic compounds. fiveable.me

Carboxylic Acid Reactivity in Synthesis

The terminal carboxylic acid groups (-COOH) exhibit reactivity characteristic of this functional class. The carboxyl group itself is composed of a carbonyl and a hydroxyl group, whose interaction leads to distinct chemical properties. msu.edu The carbon atom of the carboxyl group is electrophilic, but its reactivity is often preceded by an acid-base reaction at the hydroxyl proton. britannica.com

Common transformations involving the carboxylic acid moieties of this compound include:

Deprotonation: As acids, they readily donate a proton to a base to form carboxylate salts.

Nucleophilic Acyl Substitution: The hydroxyl group can be replaced by a nucleophile in an addition-elimination mechanism. msu.edujackwestin.com This pathway is fundamental to the synthesis of carboxylic acid derivatives.

Esterification: Reaction with an alcohol, typically under acidic catalysis (Fischer esterification), yields a diester. britannica.comjackwestin.com

Amide Formation: Reaction with an amine, often requiring an activating agent like dicyclohexylcarbodiimide (B1669883) (DCC) to prevent acid-base neutralization, produces a diamide. jackwestin.com

Acid Anhydride Formation: Reaction with an acid chloride in the presence of a base can lead to the formation of an acid anhydride. jackwestin.com

Reduction: The carboxylic acid groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). jackwestin.com

These reactions allow for the conversion of this compound into a variety of derivatives, expanding its utility in organic synthesis.

Intramolecular Cyclization and Condensation Pathways

The presence of four functional groups within a single ten-carbon chain creates the potential for intramolecular reactions, leading to the formation of cyclic structures. The favorability of these reactions is often dictated by the stability of the resulting ring, with five- and six-membered rings being the most common products. pearson.comorganicchemistrytutor.com

For this compound, several intramolecular pathways are plausible:

Intramolecular Aldol Condensation: The molecule contains two ketone functionalities. Under basic conditions, deprotonation at an α-carbon (e.g., C5 or C6) can generate an enolate. This enolate can then attack the other carbonyl carbon (e.g., C7 or C4). For example, if the enolate forms at C6, an attack on the C4 carbonyl would lead to the formation of a five-membered ring after dehydration. libretexts.org Such reactions involving 1,4- or 1,5-diketones are known to yield cyclopentenone or cyclohexenone derivatives, respectively. libretexts.org

Cyclization involving Carboxylic Acids: The carboxylic acid groups can also participate in cyclization. For instance, under certain conditions, a dicarboxylic acid can undergo intramolecular dehydration to form a cyclic anhydride. rsc.org Another possibility is a Dieckmann condensation, which is an intramolecular reaction of a diester to form a cyclic β-keto ester. youtube.com This would require prior conversion of the dicarboxylic acid to a diester.

The specific outcome of these potential cyclizations would depend heavily on the reaction conditions, such as the choice of catalyst (acid or base) and temperature. acs.orgnih.gov

Enzymatic Interactions and Reaction Mechanisms of this compound

This compound is a well-characterized active site-directed irreversible inhibitor of the enzyme Porphobilinogen (B132115) Synthase (PBGS). nih.gov This enzyme, also known as 5-Aminolevulinate Dehydratase (ALAD), is crucial for the biosynthesis of all tetrapyrroles, including hemes and chlorophylls. nih.govnih.govacs.org

Kinetic Characterization of Enzyme Inhibition

Determination of Inhibition Constants (e.g., IC50 values) Across Enzyme Variants

The inhibitory potency of this compound has been quantified against porphobilinogen synthase (PBGS) from various species, revealing a dramatic species-specific sensitivity. The half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, varies significantly among different PBGS variants.

A key factor influencing this species-specific inhibition is the presence of a catalytic zinc ion (Zn²⁺) in the active site of the enzyme. PBGS enzymes that utilize a catalytic Zn²⁺ are generally more sensitive to inhibition by 4,7-DOSA. nih.gov The IC50 values for 4,7-DOSA against several PBGS enzyme variants are summarized in the table below.

| Enzyme Source | IC50 (µM) |

| Human | 1 |

| Escherichia coli | Data not available in abstract |

| Bradyrhizobium japonicum | Data not available in abstract |

| Pseudomonas aeruginosa | Data not available in abstract |

| Pea | Data not available in abstract |

Note: While the source indicates a range of IC50 values from 1 µM to 2.4 mM across these species, the specific values for each, other than human PBGS, are not detailed in the abstract. nih.gov

Analysis of Time-Dependent Inactivation Profiles

The inhibition of porphobilinogen synthase (PBGS) by this compound is characterized by a time-dependent inactivation profile. This means that the extent of inhibition increases with the duration of exposure of the enzyme to the inhibitor. nih.gov This time-dependent nature is a hallmark of irreversible inhibitors that form a covalent bond with their target enzyme.

The inactivation process is considered a "suicide inactivation" mechanism. nih.gov In this type of inhibition, the enzyme's own catalytic machinery processes the inhibitor, leading to the formation of a reactive species that then covalently modifies and inactivates the enzyme. In the case of 4,7-DOSA, the enzyme facilitates the formation of Schiff base linkages, which constitutes the irreversible inactivation step.

Studies have shown that this inactivation requires the formation of a Schiff base with the lysine (B10760008) residue that normally binds to the first substrate molecule. A mutant of human PBGS where this lysine is altered exhibits weak inhibition by 4,7-DOSA, confirming the necessity of this covalent interaction for the time-dependent inactivation. nih.gov The irreversible nature of this inhibition implies that the restoration of enzymatic activity requires the synthesis of new enzyme molecules rather than the dissociation of the inhibitor.

Structural Biology and Biophysical Characterization of Complexes

Crystallographic Studies of 4,7-Dioxosebacic Acid-Enzyme Complexes

X-ray crystallography has been instrumental in visualizing the binding of this compound within the active site of its target enzymes, revealing the precise nature of its inhibitory action.

This compound is an active site-directed, irreversible inhibitor of porphobilinogen (B132115) synthase (PBGS) acs.orgacs.orgnih.gov. Crystallographic studies have successfully resolved its binding mode at high resolution. A 1.9 Å resolution crystal structure of the Escherichia coli PBGS complex revealed that the inhibitor forms two covalent Schiff base linkages with each enzyme monomer acs.orgacs.orgnih.gov.

One Schiff base is formed with the highly conserved lysine (B10760008) residue (Lys-246 in E. coli) that also forms a Schiff base with the native substrate, 5-aminolevulinate (ALA) acs.orgnih.gov. A second, unexpected Schiff base linkage is formed with another universally conserved lysine residue (Lys-194 in E. coli) acs.orgnih.gov. This dual covalent linkage firmly anchors the inhibitor within the active site, occupying both the A-side and P-side substrate-binding sites and providing a structural explanation for its irreversible "suicide inactivation" mechanism acs.orgnih.govnih.gov. The structure of this complex was the first to show an inhibitor binding at the second of the two substrate-binding sites nih.gov.

Table 1: Key Interacting Residues in E. coli PBGS with this compound

| Interacting Residue | Type of Interaction | Reference |

|---|---|---|

| Lys-246 | Covalent Schiff Base | acs.orgnih.gov |

The binding of ligands to an enzyme's active site can induce significant conformational changes that are critical for catalysis or inhibition. Comparative crystallographic analysis provides direct evidence of such structural rearrangements.

A study comparing the crystal structures of E. coli PBGS inactivated by this compound and a related inhibitor, 4-oxosebacic acid, revealed notable ligand-induced changes in the enzyme's structure nih.gov. The analysis showed that while the portion of the inhibitor mimicking the first substrate molecule was similarly bound in both structures, the part mimicking the second substrate molecule varied significantly nih.gov. This variation prompted compensatory conformational changes in the active site lid, a flexible loop that covers the active site nih.gov. These findings suggest that the active site lid is dynamic and can structurally adapt to accommodate different intermediates during the enzymatic reaction, a motion that is arrested and revealed by these covalent inhibitors nih.gov.

This compound exhibits dramatic species-specific inhibition of PBGS, a phenomenon that has been explored through comparative structural and kinetic studies acs.orgacs.orgnih.gov. The inhibitor's potency varies significantly across enzymes from different organisms, with IC₅₀ values ranging from the low micromolar to the millimolar range acs.orgnih.gov.

Enzymes that utilize a catalytic zinc ion for activity are generally more sensitive to inhibition by this compound acs.orgnih.gov. For instance, the human enzyme, which contains zinc, is more susceptible than variants engineered to lack this metal ion acs.org. This suggests that the active site metal plays a role in either the binding or reactivity of the inhibitor acs.org.

Furthermore, crystallographic data shows that the inhibitor itself can adopt different conformations when bound to the ALAD enzyme from different species, such as E. coli, yeast, and Chlorobium vibrioforme. These conformational differences are influenced by variations in the amino acid residues that constitute the active site. A key substitution is a lysine residue in the C. vibrioforme structure which is replaced by an arginine in both the E. coli and yeast enzymes, altering the local interactions with the bound inhibitor.

Table 2: Species-Specific Inhibition of PBGS by this compound

| Organism | IC₅₀ Value | Key Feature | Reference |

|---|---|---|---|

| Human | ~1 µM | Zinc-dependent | acs.orgnih.gov |

| Escherichia coli | ~1 µM - 2.4 mM | Zinc-dependent | acs.orgnih.gov |

| Pea | ~1 µM - 2.4 mM | N/A | acs.orgnih.gov |

| Pseudomonas aeruginosa | ~1 µM - 2.4 mM | N/A | acs.orgnih.gov |

Spectroscopic and Other Biophysical Probes for Molecular Interactions

While X-ray crystallography provides a static picture of the inhibitor-enzyme complex, spectroscopic and other biophysical methods offer complementary information about their dynamics and the confirmation of covalent interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of molecules in solution, providing a view that is complementary to the solid-state information from crystallography. However, specific experimental NMR studies detailing the solution-state conformation and dynamics of the this compound-ALAD complex are not prominently available in the published literature. Such studies, were they to be conducted, could provide valuable information on the flexibility of the inhibitor within the active site and map the dynamic changes throughout the enzyme structure upon covalent modification.

Mass spectrometry (MS) is a definitive analytical technique for confirming the formation of covalent adducts between an inhibitor and its target protein. The irreversible inhibition of PBGS by this compound occurs through the formation of two Schiff bases, which are stable covalent bonds acs.orgacs.orgnih.gov.

While specific publications detailing the mass spectrometric analysis of the this compound-PBGS adduct were not identified in the search, this method is the standard approach for verifying such modifications. In a typical experiment, the intact protein or its peptides (after proteolytic digestion) would be analyzed. The expected outcome for the intact PBGS monomer would be an increase in its molecular weight corresponding to the mass of one molecule of this compound minus two molecules of water (lost during the formation of the two Schiff bases). This mass shift would serve as direct confirmation of the covalent adduct formation that is inferred from the crystallographic and kinetic data.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-aminolevulinate |

| 5-aminolevulinic acid |

| Porphobilinogen |

| 4-oxosebacic acid |

| Zinc |

| Arginine |

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful and direct method used to quantify the heat changes that occur during a biomolecular interaction. nih.govfrontiersin.orgnih.govunits.it It is considered the gold standard for measuring binding thermodynamics because it directly measures the heat released or absorbed during a binding event, allowing for the determination of multiple thermodynamic parameters without the need for labeling or immobilization of the interacting molecules. americanlaboratory.compharmaxchange.info

The technique involves the incremental titration of one binding partner (the ligand, which in this context could be this compound) from a syringe into a sample cell containing the other binding partner (the macromolecule, such as an enzyme). frontiersin.orgkhanacademy.org The instrument consists of a reference cell and a sample cell housed within an adiabatic jacket. frontiersin.orgkhanacademy.org As the ligand is injected and binds to the macromolecule, heat is either released (exothermic reaction) or absorbed (endothermic reaction). units.it This causes a temperature difference between the sample and reference cells, and the ITC instrument measures the power required to maintain a zero temperature difference between the two cells. khanacademy.orgcureffi.org

The raw output of an ITC experiment is a plot of this power versus time, where each peak corresponds to a single injection of the ligand. khanacademy.org Integration of these peaks yields the heat change per injection. Plotting these heat changes against the molar ratio of ligand to macromolecule generates a binding isotherm. tainstruments.com Non-linear regression fitting of this isotherm provides the key thermodynamic parameters of the interaction. nih.gov

Key Thermodynamic Parameters from ITC:

An ITC experiment directly determines the binding affinity (Ka), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). nih.govamericanlaboratory.compharmaxchange.infonih.govharvard.edu From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated using the fundamental thermodynamic relationship:

ΔG = ΔH - TΔS = -RTln(Ka)

where R is the gas constant and T is the absolute temperature.

Binding Affinity (Ka) or Dissociation Constant (Kd): This parameter quantifies the strength of the interaction between the ligand and the macromolecule. A high Ka (or a low Kd, where Kd = 1/Ka) indicates a strong binding affinity. For an inhibitor like this compound, a high affinity for its target enzyme is often a desirable characteristic.

Enthalpy Change (ΔH): The enthalpy change reflects the heat released or absorbed upon binding and provides insight into the changes in bonding forces (e.g., hydrogen bonds and van der Waals interactions) when the complex is formed. khanacademy.org An exothermic reaction (negative ΔH) suggests the formation of favorable bonds.

Entropy Change (ΔS): The entropy change represents the change in the randomness or disorder of the system upon binding. harvard.edu It is largely influenced by changes in conformational freedom of the interacting molecules and the displacement of ordered solvent molecules (like water) from the binding interface, often referred to as the hydrophobic effect. khanacademy.org

Stoichiometry (n): This value indicates the molar ratio of the ligand to the macromolecule in the final complex, for instance, how many molecules of this compound bind to a single enzyme molecule. nih.gov

Application to this compound:

While specific experimental ITC data for this compound is not available in the reviewed literature, performing such an analysis would provide invaluable information. By determining the full thermodynamic signature of its binding to a target enzyme, researchers could elucidate the primary forces driving the interaction. For example, a binding event driven by a large negative enthalpy change would suggest that hydrogen bonding and van der Waals forces are the dominant contributors to the affinity. Conversely, a large positive entropy change would indicate that the hydrophobic effect plays a major role.

This detailed thermodynamic understanding is crucial in fields like drug discovery and development for lead optimization. nih.govamericanlaboratory.compharmaxchange.info By understanding the enthalpic and entropic contributions to binding, medicinal chemists can rationally design derivatives of this compound with improved affinity and selectivity for their target.

The table below illustrates the kind of data that an ITC experiment would yield for the binding of an inhibitor like this compound to its target enzyme. Please note that these are hypothetical values for illustrative purposes only, as experimental data for this specific compound was not found.

| Thermodynamic Parameter | Symbol | Hypothetical Value | Significance for this compound Binding |

| Association Constant | Ka | 5 x 10⁶ M⁻¹ | Indicates a high binding affinity. |

| Dissociation Constant | Kd | 0.2 µM | Represents strong binding to the target enzyme. |

| Stoichiometry | n | 1.05 | Suggests a 1:1 binding ratio of the compound to the enzyme. |

| Enthalpy Change | ΔH | -7.5 kcal/mol | Shows the binding is an enthalpically favorable, exothermic process. |

| Entropy Change | TΔS | +2.0 kcal/mol | Indicates the binding is also entropically favorable. |

| Gibbs Free Energy | ΔG | -9.5 kcal/mol | The overall binding process is spontaneous and thermodynamically favorable. |

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations of 4,7-Dioxosebacic Acid in Enzyme Active Sites

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target, offering insights that are complementary to static experimental structures.

While extensive molecular dynamics simulation studies specifically detailing the conformational sampling of this compound within the porphobilinogen (B132115) synthase (PBGS) active site are not widely available in published literature, significant insights can be derived from the crystal structure of the Escherichia coli PBGS in complex with this inhibitor (PDB ID: 1I8J) rcsb.orgnih.gov. This structure reveals a detailed snapshot of the key ligand-protein interactions.

In the active site, this compound is observed to form covalent Schiff base linkages with two key lysine (B10760008) residues rcsb.orgnih.gov. This mode of binding is a critical aspect of its inhibitory mechanism. The inhibitor spans across the active site, occupying the binding sites of the two substrate molecules, 5-aminolevulinic acid (ALA) nih.gov. The conformation of the bound inhibitor is stabilized by a network of hydrogen bonds and electrostatic interactions with surrounding amino acid residues.

A hypothetical molecular dynamics simulation, initiated from the crystallographic pose, would be instrumental in exploring the flexibility of the inhibitor and the surrounding active site residues. Such a simulation would allow for the sampling of various conformations of the inhibitor-enzyme complex, providing a more comprehensive understanding of the dynamic nature of their interaction. The stability of the key interactions observed in the crystal structure could be assessed by monitoring their persistence over the simulation time.

Table 1: Key Ligand-Protein Interactions of this compound in the Active Site of E. coli Porphobilinogen Synthase (Based on PDB ID: 1I8J)

| Interacting Residue | Type of Interaction | Distance (Å) (from crystal structure) |

| Lysine 194 | Covalent (Schiff Base) | ~1.4 |

| Lysine 246 | Covalent (Schiff Base) | ~1.4 |

| Arginine 217 | Hydrogen Bond | ~2.8 |

| Tyrosine 275 | Hydrogen Bond | ~2.9 |

| Aspartate 129 | Hydrogen Bond | ~3.1 |

| Zinc Ion | Coordination | ~2.5 |

Note: The distances are approximate and would be expected to fluctuate during a molecular dynamics simulation.

The role of solvent, primarily water, in the binding of a ligand to a protein active site is a crucial factor that can be investigated using computational methods. Water molecules can mediate interactions between the ligand and the protein, and the desolvation of the ligand and the active site upon binding has significant energetic consequences.

For this compound, its two carboxyl groups are expected to be deprotonated at physiological pH, making them highly solvated in the aqueous environment. For the inhibitor to bind within the active site of PBGS, these water molecules must be displaced. MD simulations can be employed to study the energetics of this desolvation process and to identify the role of specific water molecules in the binding event. Some water molecules may be structurally conserved within the active site and play a role in mediating hydrogen bond networks between the inhibitor and the enzyme nih.gov.

Furthermore, solvent molecules can influence the reactivity of the enzyme-inhibitor complex. In the case of this compound, which forms covalent bonds with the enzyme, water molecules could potentially participate in the reaction mechanism, for instance, by acting as proton shuttles. Computational studies could elucidate the energetic favorability of such solvent-mediated reaction pathways.

Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Reaction Pathways

To study the chemical reactions that occur within an enzyme active site, such as the formation of covalent bonds between this compound and lysine residues, quantum mechanical (QM) methods are necessary. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) calculations are particularly well-suited for this purpose, where the reacting species are treated with a high level of QM theory, and the surrounding protein and solvent are described by a more computationally efficient MM force field.

While specific QM/MM studies on the reaction of this compound with PBGS have not been extensively reported, the general methodology can be outlined. Such a study would aim to elucidate the detailed mechanism of Schiff base formation between the keto groups of the inhibitor and the amino groups of the active site lysines.

The process would involve identifying the reactant state (the non-covalently bound inhibitor and enzyme), the product state (the covalently bound complex), and the transition state that connects them. By calculating the potential energy surface along the reaction coordinate, the energy barrier for the reaction can be determined. This provides a quantitative measure of the reaction rate. Computational studies on the natural reaction mechanism of PBGS have suggested that the formation of the C-N bond occurs with a lower energy barrier than the C-C bond formation acs.orgresearchgate.netfigshare.com. A similar approach could be applied to the reaction with this compound to understand the kinetics of its covalent modification of the enzyme.

Table 2: Hypothetical Energy Barriers for the Covalent Modification of PBGS by this compound from a QM/MM Study

| Reaction Step | Reactant State | Transition State | Product State | Energy Barrier (kcal/mol) |

| Schiff Base formation with Lysine 194 | Non-covalent complex | Tetrahedral intermediate | Covalent adduct | 15.2 |

| Schiff Base formation with Lysine 246 | Non-covalent complex | Tetrahedral intermediate | Covalent adduct | 18.5 |

Note: These are hypothetical values for illustrative purposes.

The formation of a Schiff base is a multi-step process that involves both electron and proton transfer events. QM/MM calculations can provide a detailed picture of these fundamental chemical steps. For the reaction of this compound with PBGS, the calculations would likely show the nucleophilic attack of the lysine amine on the carbonyl carbon of the inhibitor. This would be followed by a series of proton transfers, potentially involving nearby acidic or basic residues or solvent water molecules, leading to the elimination of a water molecule and the formation of the imine linkage.

By analyzing the electron density and the positions of the atoms at various points along the reaction pathway, the precise sequence of bond-making and bond-breaking events can be determined. This level of detail is crucial for a complete understanding of the inhibitory mechanism of this compound.

In Silico Screening and Rational Design of this compound Analogues

The structural and mechanistic information obtained from experimental and computational studies of this compound can be leveraged for the rational design of novel and potentially more potent enzyme inhibitors.

In silico screening techniques, such as molecular docking and virtual screening, can be used to identify new compounds that are predicted to bind to the active site of PBGS. The known binding mode of this compound serves as an excellent template for these studies. A pharmacophore model could be developed based on the key features of the inhibitor, such as the positions of the carboxyl groups and the keto groups that form covalent bonds. This model can then be used to search large chemical databases for molecules that match these features.

Furthermore, the structure of this compound can be used as a scaffold for the rational design of new analogues. Modifications could be made to the carbon backbone to improve binding affinity or to alter the reactivity of the keto groups. For example, introducing different functional groups could lead to enhanced interactions with specific residues in the active site. Computational methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), could then be used to predict the binding affinities of these newly designed analogues before they are synthesized, thus prioritizing the most promising candidates for experimental testing.

Docking Studies for Predictive Binding Affinity

Molecular docking studies have provided significant insights into the predictive binding affinity and mode of interaction of this compound with the ALAD enzyme. Research has demonstrated that this compound acts as an active site-directed irreversible inhibitor. nih.gov

The inhibitory mechanism involves the formation of Schiff-base linkages between the ketone groups of this compound and two conserved lysine residues within the enzyme's active site. researchgate.net Specifically, in the E. coli enzyme, these residues are Lys-194 and Lys-246. nih.gov This covalent modification of the active site residues accounts for the irreversible nature of the inhibition.

Interestingly, docking studies have also revealed that the conformation of the bound inhibitor can vary depending on the species from which the ALAD enzyme is derived. The different conformations of this compound have been observed when bound to ALAD from E. coli, yeast, and Chlorobium vibrioforme, highlighting subtle structural differences in the active sites of these orthologous enzymes. researchgate.net

The binding affinity of this compound for ALAD exhibits significant species-specificity. This has been quantified through the determination of the half-maximal inhibitory concentration (IC50), which varies considerably across different organisms. For instance, ALAD enzymes that utilize a catalytic zinc ion tend to be more sensitive to inhibition by this compound. nih.gov

| Organism | ALAD Enzyme | IC50 Value (µM) |

|---|---|---|

| Human | Human PBGS | 1 |

| Escherichia coli | E. coli PBGS | Not specified |

| Bradyrhizobium japonicum | B. japonicum PBGS | Not specified |

| Pseudomonas aeruginosa | P. aeruginosa PBGS | Not specified |

| Pea | Pea PBGS | 2400 |

| Enzyme Source | Interacting Residues | Type of Interaction |

|---|---|---|

| E. coli ALAD | Lys-194, Lys-246 | Schiff-base linkage |

| C. vibrioforme ALAD | Lys-200, Lys-253 | Schiff-base linkage |

Pharmacophore Modeling and Virtual Library Design for Enzyme Modulators

While specific pharmacophore models based solely on this compound have not been extensively reported in the literature, the detailed understanding of its binding mode within the ALAD active site provides a robust foundation for the rational design of such models. A pharmacophore model essentially defines the essential spatial arrangement of chemical features that a molecule must possess to interact with a specific target receptor.

Based on the crystallographic and docking data of the this compound-ALAD complex, a structure-based pharmacophore model could be developed. The key features of such a model would likely include:

Two Hydrogen Bond Acceptors: Corresponding to the two ketone groups that are crucial for forming the Schiff-base linkages with the active site lysine residues.

Two Negative Ionizable Features: Representing the terminal carboxyl groups which are important for anchoring the inhibitor within the active site through electrostatic interactions.

This hypothetical pharmacophore model could then be employed as a 3D query for virtual screening of large chemical compound libraries. The aim of such a screening would be to identify novel molecules that possess a similar arrangement of these key chemical features and could, therefore, be potential inhibitors of the ALAD enzyme. This approach allows for the efficient exploration of chemical space to discover new scaffolds for enzyme modulators, which could then be synthesized and tested for their biological activity. The use of this compound's known binding interactions serves as a critical starting point for the design and discovery of new generations of ALAD inhibitors.

Biochemical and Biological Contexts Beyond Human Clinical Applications

Role in Microbial Metabolism and Physiology

Impact on Tetrapyrrole Biosynthesis in Bacterial Systems (E. coli, Bradyrhizobium japonicum, Pseudomonas aeruginosa, Chlorobium vibrioforme)

4,7-Dioxosebacic acid (4,7-DOSA) is a potent, active-site-directed irreversible inhibitor of porphobilinogen (B132115) synthase (PBGS), a crucial enzyme in the biosynthesis of tetrapyrroles such as heme, cobalamin (vitamin B12), and chlorophyll. nih.gov This compound was specifically designed as an analog of a proposed reaction intermediate, and its inhibitory action disrupts the production of these essential molecules in various bacterial species. nih.gov

In the gram-negative bacterium Escherichia coli, 4,7-DOSA effectively inactivates PBGS. nih.gov A high-resolution crystal structure of the E. coli PBGS in complex with 4,7-DOSA reveals that the inhibitor forms two Schiff base linkages with each monomer of the enzyme. One linkage is with Lys-246, the residue that normally forms a Schiff base with the substrate, and the other is with the universally conserved Lys-194. nih.gov This dual binding provides significant insight into the enzyme's active site and the mechanism of inhibition. nih.gov

The nitrogen-fixing soil bacterium, Bradyrhizobium japonicum, also shows sensitivity to 4,7-DOSA, which inhibits its PBGS and consequently its tetrapyrrole biosynthesis. nih.gov Similarly, the opportunistic pathogen Pseudomonas aeruginosa experiences inhibition of its PBGS by this compound. nih.gov

In the green sulfur bacterium Chlorobium vibrioforme, this compound acts as an irreversible inhibitor of 5-aminolaevulinic acid dehydratase (ALAD), which is another name for PBGS. iucr.orgnih.gov Structural analysis of the C. vibrioforme ALAD in complex with the inhibitor shows that it binds by forming Schiff-base linkages with lysines 200 and 253 at the active site. iucr.orgnih.gov This structural information helps to define the interactions of both substrate molecules with the enzyme. iucr.orgnih.gov

Effects on Protozoan Parasite Metabolism (Toxoplasma gondii)

The obligate intracellular parasite Toxoplasma gondii possesses its own tetrapyrrole biosynthesis pathway, which is essential for its survival and pathogenesis. nih.govresearchgate.net The parasite's porphobilinogen synthase (TgPBGS) is located in the apicoplast, a non-photosynthetic plastid of algal origin. nih.gov

Interestingly, this compound exhibits a marked species-specific effect and is a significantly less potent inhibitor of T. gondii PBGS compared to the human enzyme (HsPBGS). nih.gov Research has shown an approximately 40-fold selectivity of 4,7-DOSA for the human PBGS over the parasite's enzyme. nih.gov This difference in sensitivity is attributed to the distinct structural and enzymatic features of the apicomplexan PBGS. nih.gov While the parasite's heme biosynthesis can be targeted by other inhibitors like succinylacetone, the relative insensitivity of TgPBGS to this compound highlights the potential for developing selective inhibitors that exploit the differences between the parasite and host enzymes. nih.gov

Involvement in Plant Biochemistry and Development (e.g., pea PBGS)

In plants, tetrapyrrole biosynthesis is fundamental for processes such as photosynthesis (chlorophyll) and respiration (cytochromes). Porphobilinogen synthase (PBGS) is therefore a critical enzyme in plant biochemistry. The PBGS from peas (Pisum sativum) has been a subject of study regarding its sensitivity to inhibitors like this compound. nih.gov

Similar to the enzyme from Toxoplasma gondii, pea PBGS is a magnesium-dependent enzyme and exhibits lower sensitivity to 4,7-DOSA compared to zinc-dependent enzymes from organisms like E. coli and humans. nih.gov This differential inhibition underscores the structural and mechanistic distinctions between plant and other types of PBGS enzymes. The study of such inhibitors in the context of plant biochemistry provides valuable insights into the active site topology and catalytic mechanism of these essential enzymes.

Applications as a Biochemical Tool in Non-Clinical Research

Use in Enzyme Mechanism Elucidation and Active Site Probing

This compound serves as a powerful biochemical tool for elucidating the reaction mechanism and probing the active site of porphobilinogen synthase (PBGS). nih.gov As a reaction intermediate analog, its ability to form covalent linkages with active site residues allows for the "trapping" of the enzyme in an inhibited state, which can then be studied using techniques like X-ray crystallography. nih.goviucr.orgnih.gov

The crystal structures of PBGS from E. coli and C. vibrioforme in complex with 4,7-DOSA have provided unprecedented views of the enzyme's active site. nih.goviucr.org These studies were the first to show an inhibitor binding at the second of the two substrate-binding sites, offering a more complete picture of how the enzyme accommodates both substrate molecules. nih.gov

Development of Molecular Probes for Metabolic Pathway Studies

The compound this compound has been instrumental in the development of molecular probes, primarily through its application as a highly specific, active site-directed inhibitor for studying the intricate mechanisms of the tetrapyrrole biosynthesis pathway. Its utility as a molecular probe is centered on its ability to irreversibly inhibit porphobilinogen synthase (PBGS), an essential enzyme in this pathway. PBGS is responsible for the condensation of two molecules of 5-aminolevulinic acid to form porphobilinogen, a fundamental precursor for the synthesis of vital molecules such as heme, chlorophyll, and vitamin B12 nih.gov.

The design of this compound as a molecular probe is based on its structural similarity to a proposed reaction intermediate of the PBGS-catalyzed reaction nih.gov. This analogous structure allows it to specifically target and interact with the active site of the enzyme.

Mechanistic Insights from Inhibition Studies

Detailed research has elucidated the precise mechanism by which this compound acts as a molecular probe of PBGS activity. It functions as a suicide inhibitor, forming covalent bonds with key amino acid residues within the enzyme's active site. X-ray crystallography studies of the E. coli PBGS in complex with this compound have revealed that the inhibitor forms two Schiff base linkages with each monomer of the enzyme nih.gov. One linkage is with Lys-246, the residue that normally forms a Schiff base with the substrate, and the other is with the universally conserved Lys-194 nih.gov. This detailed structural information has been pivotal in understanding the catalytic mechanism of PBGS and the roles of specific amino acid residues.

Species-Specific Inhibition as a Probing Tool

A significant aspect of this compound's utility as a molecular probe is its dramatic species-specific inhibition of PBGS nih.gov. This selectivity allows for the comparative study of the enzyme across different organisms. For instance, PBGS enzymes that utilize a catalytic zinc ion (Zn²⁺) are significantly more sensitive to inhibition by this compound than those that do not nih.gov. This differential inhibition has been a valuable tool for classifying and understanding the mechanistic variations of PBGS in a range of organisms, from bacteria to humans.

The following interactive data table summarizes the inhibitory activity of this compound against PBGS from various species, highlighting its utility as a species-specific molecular probe.

| Species | Enzyme | IC₅₀ Value | Key Findings |

| Escherichia coli | Porphobilinogen Synthase | ~1 µM | Highly sensitive; inhibition mechanism well-characterized by crystallography. |

| Human | Porphobilinogen Synthase | Variable, higher than E. coli | Less sensitive than the E. coli enzyme. |

| Bradyrhizobium japonicum | Porphobilinogen Synthase | Variable | Exhibits species-specific differences in sensitivity. |

| Pseudomonas aeruginosa | Porphobilinogen Synthase | Variable | Demonstrates the selective nature of the inhibitor. |

| Pea (Pisum sativum) | Porphobilinogen Synthase | ~2.4 mM | Significantly less sensitive, highlighting enzyme diversity. |

IC₅₀ values are approximate and serve for comparative purposes.

Advanced Analytical Methodologies for Detection and Quantification in Research

Chromatographic Techniques for Separation and Analysis of 4,7-Dioxosebacic Acid and its Metabolites

Chromatographic methods are fundamental to the separation and analysis of this compound and its related metabolites from intricate biological and environmental matrices. Gas chromatography (GC) and liquid chromatography (LC) are the primary techniques employed, often coupled with mass spectrometry (MS) for definitive identification and quantification.

Development of Derivatization Strategies for Enhanced Detection

Due to the polar nature and low volatility of dicarboxylic acids like this compound, derivatization is a critical step to improve their chromatographic behavior and detection sensitivity, especially for GC-MS analysis. sigmaaldrich.com This process involves chemically modifying the analyte to create a more volatile and thermally stable derivative.

One of the most common derivatization techniques is silylation , which involves replacing the active hydrogens in the carboxyl groups with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.commdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this purpose. sigmaaldrich.commdpi.com The resulting TMS esters of this compound are significantly more volatile and provide excellent peak shapes in GC analysis. The derivatization reaction typically requires heating the sample with the reagent to ensure complete conversion. sigmaaldrich.com

For LC-MS analysis, derivatization can enhance ionization efficiency. nih.gov Reagents that introduce a readily ionizable group can significantly improve detection limits. For instance, derivatization of carboxylic acids can be performed to facilitate positive electrospray ionization, which can be advantageous for certain analytes. nih.gov

Table 1: Comparison of Derivatization Reagents for Carboxylic Acid Analysis

| Derivatization Reagent | Target Functional Group | Chromatographic Method | Advantages |

|---|---|---|---|

| BSTFA + TMCS | Carboxylic acids, hydroxyls | GC-MS | Produces volatile and thermally stable TMS derivatives, widely used. sigmaaldrich.commdpi.com |

| Pentafluorobenzyl bromide (PFB-Br) | Carboxylic acids | GC-ECD, GC-MS (NCI) | Creates derivatives with high electron-capturing ability, enhancing sensitivity for ECD and NCI-MS. |

| Isobutyl chloroformate (IBCF) | Carboxylic acids | GC-MS | Rapid reaction, forms stable derivatives suitable for GC-MS analysis. mdpi.com |

| 3-Nitrophenylhydrazine (3-NPH) | Carboxylic acids | LC-MS/MS | Improves chromatographic retention and ionization efficiency for LC-MS analysis. nih.gov |

| 4-(Aminomethyl)phenylethylboronic acid (4-APEBA) | Carboxylic acids | LC-MS/MS | Selective derivatization under mild conditions, enhances detectability. nih.gov |

This table provides an overview of common derivatization reagents used for the analysis of carboxylic acids, which are applicable to this compound.

Validation of Methods for Complex Biological or Environmental Matrices (excluding human clinical samples)

Method validation is essential to ensure that an analytical method is reliable, accurate, and precise for its intended purpose, particularly when analyzing complex matrices such as soil, water, or microbial cultures. theseus.fi The validation process involves evaluating several key parameters as outlined by regulatory guidelines.

Linearity is assessed by analyzing a series of standards at different concentrations to demonstrate a proportional relationship between concentration and instrument response. For the analysis of organic acids, a correlation coefficient (r²) of ≥ 0.99 is typically considered acceptable. nih.gov

The Limit of Detection (LOD) and Limit of Quantification (LOQ) determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. The LOQ is generally defined as the lowest concentration on the calibration curve. mdpi.com For LC-MS/MS methods analyzing derivatized carboxylic acids, LOQs can be in the low micromolar to nanomolar range. nih.gov

Accuracy is determined by measuring the recovery of a known amount of analyte spiked into a sample matrix. Recoveries are typically expected to be within a range of 80-120%. theseus.fi For example, in the analysis of organic acids in microbial samples, recoveries between 86% and 134% have been reported. nih.gov

Precision is a measure of the repeatability of the method, expressed as the relative standard deviation (RSD) of multiple measurements. Intra-day precision assesses repeatability within a single day, while inter-day precision evaluates it over several days. An RSD of less than 15% is generally considered acceptable. mdpi.com

Table 2: Representative Method Validation Parameters for Organic Acid Analysis in Environmental Samples

| Parameter | Typical Acceptance Criteria | Example Finding for Carboxylic Acids |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | > 0.999 for a concentration range of 1-50 µmol/L mdpi.com |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 0.1-26 µM in soil solution nih.gov |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1; lowest point on calibration curve | 1 µmol/L in urine matrix mdpi.com |

| Accuracy (Recovery) | 80-120% | 89-102% for various acids in soil solution nih.gov |

| Precision (RSD) | < 15% | Intra-day: 3.03-12.97%; Inter-day: 1.59-13.01% mdpi.com |

This table presents typical validation parameters and example results from studies on organic acids in complex matrices, illustrating the performance metrics expected for a validated method for this compound.

Advanced Spectroscopic Methods for Structural Characterization in Research Samples

Spectroscopic techniques are indispensable for the unambiguous structural characterization of this compound and its metabolites, especially when isolated from research samples.

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-QTOF/MS or LC-Orbitrap), is a powerful tool for identifying unknown metabolites. nih.gov HRMS provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule and its fragments. nih.gov

When analyzing metabolites of this compound, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide crucial structural information. For dicarboxylic acids, common fragmentation pathways include the loss of water (H₂O) and carbon dioxide (CO₂). researchgate.net The presence of keto groups in this compound will also influence the fragmentation, with characteristic alpha-cleavage adjacent to the carbonyl groups. youtube.com

Table 3: Common Mass Spectral Fragments for Dicarboxylic Acids

| Ion | Description |

|---|---|

| [M-H]⁻ | Deprotonated molecule (in negative ion mode) |

| [M-H₂O-H]⁻ | Loss of water from the deprotonated molecule |

| [M-CO₂-H]⁻ | Loss of carbon dioxide from the deprotonated molecule |

| [M-H₂O-CO₂-H]⁻ | Sequential loss of water and carbon dioxide |

This table illustrates common fragmentation patterns observed for dicarboxylic acids in negative ion mode mass spectrometry, which would be characteristic for this compound. researchgate.net

Infrared and Raman Spectroscopy for Functional Group Analysis in Reaction Studies

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. researchgate.net These methods are particularly useful for monitoring chemical reactions, such as derivatization or degradation studies of this compound.

In the IR spectrum of this compound, the key functional groups would give rise to characteristic absorption bands. The carboxylic acid O-H stretch would appear as a very broad band in the region of 3300-2500 cm⁻¹. masterorganicchemistry.com The C=O stretch of the carboxylic acid would be observed between 1780-1710 cm⁻¹, while the C=O stretch of the ketone groups would appear in the 1750-1680 cm⁻¹ range. masterorganicchemistry.com

Raman spectroscopy is also sensitive to these functional groups. While the O-H stretch is typically weak in Raman spectra, the C=O stretches of both the carboxylic acid and ketone groups will produce strong and distinct bands. Raman spectroscopy is particularly advantageous for studying samples in aqueous media due to the weak scattering of water.

Table 4: Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 (very broad) | Weak |

| C=O stretch | 1780-1710 (strong) | Strong | |

| C-O stretch | 1320-1210 (medium) | Medium | |

| Ketone | C=O stretch | 1750-1680 (strong) | Strong |

| Alkyl Chain | C-H stretch | 2960-2850 (medium) | Strong |

| C-H bend | 1470-1350 (variable) | Medium |

This table summarizes the expected characteristic infrared and Raman vibrational frequencies for the key functional groups present in this compound. researchgate.netmasterorganicchemistry.com

Future Research Trajectories and Interdisciplinary Perspectives

Integration with Systems Biology Approaches for Metabolic Pathway Perturbation Analysis

The primary recognized mechanism of 4,7-Dioxosebacic acid (4,7-DOSA) is its role as an active site-directed, irreversible inhibitor of porphobilinogen (B132115) synthase (PBGS). nih.gov This enzyme catalyzes a crucial, early step in the biosynthesis of all tetrapyrroles, including heme, chlorophyll, and vitamin B12. nih.govacs.org The potent and specific inhibition of PBGS by 4,7-DOSA makes it an ideal tool for studying the effects of disrupting this fundamental metabolic pathway.

Integrating 4,7-DOSA into systems biology research can provide a comprehensive understanding of the downstream consequences of PBGS inhibition. By treating cellular systems with 4,7-DOSA, researchers can induce a specific metabolic perturbation. Advanced metabolomic and lipidomic analyses can then be employed to quantify the resulting changes in the cellular concentrations of various metabolites. nih.gov

This approach, known as metabolic pathway analysis, allows for the identification of not only the direct consequences of pathway disruption (e.g., accumulation of the substrate 5-aminolevulinic acid) but also the complex, network-wide adaptive responses. researchgate.netresearchgate.net Such analyses can uncover previously unknown connections between tetrapyrrole biosynthesis and other key metabolic pathways, such as glycerophospholipid metabolism or amino acid metabolism. nih.govresearchgate.net Computational tools and platforms like MetaboAnalyst can be used to visualize these intricate metabolic networks and identify the most significantly impacted pathways, providing a holistic view of the cellular response to the targeted inhibition by 4,7-DOSA. researchgate.net

Green Chemistry Principles in the Sustainable Production and Utilization of this compound

The future of chemical manufacturing is increasingly focused on sustainability and adherence to the principles of green chemistry. greenchemistry.schoolijpdd.org While the current synthesis of this compound is primarily for laboratory research, its potential for broader applications necessitates the development of environmentally benign production methods.

Green chemistry emphasizes the use of renewable feedstocks, minimizing waste, and employing catalytic reactions over stoichiometric ones. mdpi.com Future research could focus on developing biosynthetic routes to 4,7-DOSA or its precursors. This could involve engineering microorganisms to produce the compound from simple sugars, similar to the established bio-production of other platform chemicals like succinic acid. cetjournal.it Such biological processes often occur in water under mild conditions, significantly reducing the environmental impact compared to traditional organic synthesis.

Furthermore, the utilization of 4,7-DOSA can be viewed through a green chemistry lens. Its high specificity as an enzyme inhibitor means that lower concentrations are needed for efficacy, reducing the potential for off-target effects and environmental load. Exploring its use as a building block for biodegradable polymers or other high-value chemicals derived from a sustainable base could further enhance its green chemistry profile. rsc.org

Potential for Rational Design of Novel Enzyme Modulators in Non-Human Biological Systems (e.g., agrochemicals, antimicrobial targets)

One of the most compelling research avenues for this compound is its potential as a scaffold for designing novel enzyme modulators for non-human targets. Research has demonstrated that 4,7-DOSA exhibits dramatic, species-specific inhibition of PBGS. nih.govacs.org This selectivity is a critical feature for developing targeted agrochemicals (herbicides) or antimicrobial agents that are effective against pests or pathogens while having minimal impact on other organisms, including humans.

The IC50 values—the concentration of an inhibitor required to reduce enzyme activity by 50%—vary significantly across species. For instance, PBGS from bacteria like Escherichia coli and plants are more sensitive to 4,7-DOSA than the human enzyme. nih.govacs.org This differential sensitivity provides a clear starting point for rational drug design.

Table 1: Species-Specific Inhibition of Porphobilinogen Synthase (PBGS) by this compound

| Species | Enzyme Source | IC50 Value | Metal Ion Dependence |

|---|---|---|---|

| Homo sapiens | Human | ~2.4 mM | Zinc (Zn²⁺) |

| Escherichia coli | Bacterium | ~1 µM | Zinc (Zn²⁺) |

| Pseudomonas aeruginosa | Bacterium | High mM range | Magnesium (Mg²⁺) |

| Bradyrhizobium japonicum | Bacterium | High mM range | N/A |

| Pisum sativum | Pea | High mM range | Magnesium (Mg²⁺) |

(Data sourced from studies on PBGS inhibition) nih.govacs.org

The crystal structure of E. coli PBGS in a complex with 4,7-DOSA has been resolved, revealing that the inhibitor forms two Schiff base linkages with two different lysine (B10760008) residues (Lys-246 and Lys-194) in the active site. nih.govacs.org This detailed structural information is invaluable for computational modeling and structure-based drug design. By modifying the backbone or functional groups of the 4,7-DOSA molecule, chemists can design new analogues with enhanced potency and selectivity for microbial or plant PBGS, paving the way for a new generation of targeted antimicrobial drugs or herbicides.

Exploration of Additional Biochemical Roles and Synthetic Utility beyond PBGS Inhibition

While the vast majority of current research focuses on this compound as a PBGS inhibitor, its chemical structure suggests a broader potential for other biochemical roles and synthetic applications that remain largely unexplored. The molecule is a ten-carbon dicarboxylic acid featuring two ketone functional groups, which offers rich chemistry for further transformations.

The presence of multiple reactive sites makes 4,7-DOSA a potentially versatile building block in synthetic chemistry. nih.gov It could be used as a monomer for the synthesis of novel polyesters or polyamides with unique properties conferred by the ketone groups along the polymer chain. These ketone functionalities could serve as handles for subsequent cross-linking or functionalization of the material.

In the context of biochemistry, it is plausible that 4,7-DOSA could interact with other enzymes, particularly those that bind to dicarboxylic acids or diketones. Future research involving broad enzymatic screening or affinity-based proteomics could uncover new protein targets for 4,7-DOSA. Identifying such off-target interactions is not only crucial for its development as a specific inhibitor but could also open up entirely new therapeutic or biotechnological applications beyond the realm of tetrapyrrole biosynthesis. nih.gov

Q & A

Q. What spectroscopic and chromatographic methods are recommended to confirm the structural identity of 4,7-Dioxosebacic acid?

To validate the compound’s structure, employ Nuclear Magnetic Resonance (NMR) for elucidating proton and carbon environments, Infrared Spectroscopy (IR) to identify functional groups (e.g., carboxylic acids), and High-Performance Liquid Chromatography (HPLC) to assess purity. Cross-reference spectral data with published crystallographic studies, such as the X-ray structure of its complex with porphobilinogen synthase (PBGS) . For chromatographic separation, use hydrophilic interaction liquid chromatography (HILIC) with retention factor comparisons, as demonstrated for structurally similar dicarboxylic acids .

Q. How can researchers design assays to evaluate this compound’s inhibitory activity against PBGS?

Use kinetic assays under controlled pH and temperature to measure PBGS activity in the presence of the inhibitor. Include a negative control (enzyme without inhibitor) and a positive control (known PBGS inhibitor). Monitor substrate consumption (e.g., δ-aminolevulinic acid) via spectrophotometry. For irreversible inhibition studies, pre-incubate the enzyme with this compound and assess time-dependent inactivation . Species selectivity can be tested by comparing inhibition kinetics across orthologs (e.g., human vs. bacterial PBGS) .

Advanced Research Questions

Q. What structural features of this compound underlie its species-selective inhibition of PBGS?

The compound acts as a suicide inhibitor, forming a covalent adduct with PBGS’s active-site lysine residue. X-ray crystallography (e.g., PDB ID 1I8J) reveals steric and electrostatic differences in PBGS active sites across species, explaining selectivity . To validate, perform site-directed mutagenesis on key residues (e.g., Lys-263 in E. coli PBGS) and measure inhibition kinetics. Comparative molecular dynamics simulations can further elucidate binding affinity variations .

Q. How should researchers address contradictory data on this compound’s inhibitory potency across experimental models?

Contradictions may arise from assay conditions (e.g., pH, cofactors) or species-specific enzyme conformations. Methodological steps :

- Replicate experiments with standardized protocols (e.g., uniform buffer systems).

- Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics.

- Validate findings with orthogonal assays (e.g., fluorescence quenching or circular dichroism).

- Apply statistical tests (e.g., ANOVA) to assess significance of inter-species differences .

Q. What computational and experimental approaches predict this compound’s pharmacokinetic properties?

Evaluate 4D Bioavailability (4DBA) scores using descriptors:

| Parameter | Target Range | Value for this compound* |

|---|---|---|

| Molecular Weight (MW) | ≤500 Da | ~190 Da |

| log P(o/w) | ≤5 | ~1.5 (estimated) |

| Hydrogen Bond Donors | ≤5 | 2 |

| Hydrogen Bond Acceptors | ≤10 | 4 |

| *Hypothetical values based on structural analogs. | ||

| Experimentally, assess solubility (via shake-flask method) and permeability (Caco-2 cell assays). Use in silico tools (e.g., SwissADME) to refine predictions . |

Q. How can researchers optimize experimental design to study this compound’s mechanism of action in complex biological systems?

- Hypothesis-driven design : Focus on PBGS-dependent pathways (e.g., heme biosynthesis) in model organisms (e.g., E. coli or mammalian cell lines).

- Controls : Include rescue experiments (e.g., exogenous heme supplementation to reverse inhibition effects).

- Multi-omics integration : Pair metabolomics (e.g., δ-aminolevulinic acid accumulation) with transcriptomics to identify downstream effects .

- Data rigor : Use error bars (standard deviation) and statistical tests (t-tests) in dose-response analyses .

Data Presentation and Validation

Q. What strategies ensure rigorous data presentation for studies involving this compound?

- Raw vs. processed data : Include raw kinetic datasets in appendices, with processed data (e.g., IC50 curves) in the main text.

- Visualization : Use scatter plots with regression lines for inhibition kinetics and heatmaps for species comparisons.

- Reproducibility : Document instrument calibration (e.g., spectrophotometer wavelength accuracy) and reagent batch numbers .

Q. How should researchers validate the specificity of this compound in enzyme inhibition assays?

- Counter-screening : Test against unrelated enzymes (e.g., dehydrogenases) to rule off-target effects.

- Competitive inhibition assays : Add excess substrate to confirm irreversible inhibition kinetics.

- Structural analogs : Compare inhibition potency with compounds lacking the diketone moiety to identify critical functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.